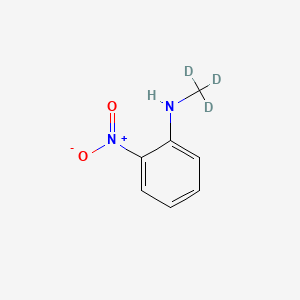

N-Methyl-2-nitroaniline-d3

Description

Strategic Significance of Deuterium (B1214612) Labeling in Chemical Investigations

Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope to trace the molecule's journey through a reaction or a biological system. clearsynth.com Deuterium (²H or D), being a stable, non-radioactive isotope of hydrogen, is an ideal label. clearsynth.com Its use is central to several key areas of chemical investigation.

One of the most significant consequences of replacing hydrogen with deuterium is the kinetic isotope effect (KIE). chem-station.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to a lower zero-point vibrational energy. rsc.org This difference means that reactions involving the cleavage of a C-D bond are often slower than those involving a C-H bond. chem-station.comnih.gov Researchers leverage this KIE to study reaction mechanisms, as it can help identify the rate-determining steps of a chemical transformation. nih.govresearchgate.net

In the field of drug development, this effect can be strategically used to alter a drug's metabolic profile. medchemexpress.eu By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of metabolism can be slowed, potentially leading to a longer drug half-life and altered systemic exposure.

Furthermore, deuterated compounds are indispensable in analytical chemistry, particularly in techniques involving mass spectrometry (MS). clearsynth.comtexilajournal.com They serve as ideal internal standards for quantitative analysis. clearsynth.comaptochem.com Since a deuterated standard is chemically almost identical to the non-labeled analyte, it behaves similarly during sample preparation, chromatography, and ionization, but is distinguishable by its higher mass. aptochem.com This co-elution and similar behavior allow for the correction of variations in sample extraction and instrument response, leading to highly accurate and precise quantification of the target compound. clearsynth.comtexilajournal.com

Scope and Contextualization of N-Methyl-2-nitroaniline-d3 in Specialized Research

This compound is the deuterated form of N-Methyl-2-nitroaniline, where the three hydrogen atoms of the N-methyl group are replaced with deuterium atoms. evitachem.comclearsynth.com As a member of the nitroaniline chemical class, it contains an aromatic benzene (B151609) ring substituted with both a nitro group (-NO2) and a methylamino group (-NHCH3). evitachem.com The "d3" designation specifically indicates the trideuteration of the methyl group.

The primary role of this compound in research is as an isotopically labeled compound for use in analytical and metabolic studies. medchemexpress.euevitachem.com Its applications are concentrated in several specialized areas:

Isotopic Labeling and Metabolic Studies: The compound is used in pharmacokinetic research to trace the metabolic fate of related molecules within biological systems. evitachem.commedchemexpress.com The stable deuterium label allows scientists to track how a compound is absorbed, distributed, metabolized, and excreted (ADMET).

Analytical Chemistry: In quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS), this compound is employed as an internal standard. texilajournal.comevitachem.com Its use helps ensure the precision and accuracy of measurements by compensating for potential matrix effects and procedural inconsistencies. clearsynth.comtexilajournal.com

Synthetic Chemistry: It can serve as a deuterated building block or intermediate in the synthesis of more complex labeled molecules for research purposes. evitachem.com The synthesis of this compound itself typically involves the use of deuterated reagents, such as deuterated methylamine (B109427), to incorporate the deuterium atoms into the final structure. evitachem.com

The specific placement of the deuterium atoms on the methyl group, which is less likely to undergo exchange with hydrogen atoms from the surrounding environment compared to the amine proton, ensures the stability of the label throughout most chemical and biological processes. This makes this compound a reliable tool for researchers requiring precise molecular tracking and quantification.

Data Tables

The physicochemical properties of this compound and its non-deuterated analogue are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-nitro-N-(trideuteriomethyl)aniline | evitachem.comclearsynth.com |

| CAS Number | 112333-14-9 | evitachem.comclearsynth.comscbt.compharmaffiliates.com |

| Chemical Formula | C₇H₅D₃N₂O₂ | medchemexpress.euclearsynth.comscbt.compharmaffiliates.com |

| Molecular Weight | 155.17 g/mol | medchemexpress.euevitachem.comclearsynth.comscbt.compharmaffiliates.com |

| Appearance | Crystalline solid | evitachem.com |

| Solubility | Soluble in organic solvents (e.g., ethanol, methanol) | evitachem.com |

Table 2: Physicochemical Properties of N-Methyl-2-nitroaniline

| Property | Value | Source(s) |

| IUPAC Name | N-Methyl-2-nitroaniline | chemspider.com |

| CAS Number | 612-28-2 | chemspider.comchemicalbook.com |

| Chemical Formula | C₇H₈N₂O₂ | evitachem.com |

| Molecular Weight | 152.15 g/mol | |

| Appearance | Orange solid / Brownish yellow prismatic crystal | chemicalbook.com |

| Melting Point | 35-38 °C | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-N-(trideuteriomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-8-6-4-2-3-5-7(6)9(10)11/h2-5,8H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBOUJZFFJDYTA-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662109 | |

| Record name | N-(~2~H_3_)Methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112333-14-9 | |

| Record name | N-(~2~H_3_)Methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Methyl 2 Nitroaniline D3 and Deuterated Analogues

Deuterium (B1214612) Incorporation Techniques

The introduction of deuterium into a target molecule can be achieved through various strategic approaches. These range from direct hydrogen-deuterium exchange on the final molecule to the assembly of the molecule from deuterated precursors. The choice of method depends on the desired location of the deuterium labels, the stability of the substrate, and the required level of isotopic enrichment.

Development of Efficient Hydrogen-Deuterium Exchange Protocols

Hydrogen-deuterium exchange (HDX) is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom from a deuterium-rich source, typically deuterium oxide (D₂O) wikipedia.org. This process can occur with labile protons, such as those on hydroxyl or amine groups, without a catalyst wikipedia.org. However, for non-labile C-H bonds, catalysis is generally required.

Acid- or base-catalyzed HDX reactions are common for incorporating deuterium into aromatic systems nih.gov. In acidic conditions, using reagents like deuterated trifluoroacetic acid, the aromatic ring of anilines can undergo electrophilic deuteration researchgate.net. The regioselectivity of this exchange is governed by the electronic effects of the substituents on the ring. For aniline derivatives, the activating amino group directs deuterium incorporation to the ortho and para positions researchgate.net. Conversely, base-catalyzed HDX can facilitate the exchange of protons on carbon atoms with sufficient acidity, such as those adjacent to carbonyl groups nih.gov. While highly efficient for certain substrates, direct HDX on N-Methyl-2-nitroaniline to achieve specific labeling on the N-methyl group is challenging due to the lower acidity of these C-H bonds compared to other sites. Achieving high levels of specific deuteration on the methyl group of N-Methyl-2-nitroaniline typically requires more targeted methods.

Precursor-Based Synthesis and Isotopic Enrichment

A highly effective and regiochemically precise method for synthesizing isotopically labeled compounds is to build the molecule from a deuterated starting material. For N-Methyl-2-nitroaniline-d3, which has the chemical name 2-nitro-N-(trideuteriomethyl)aniline, this approach is the most direct and common industrial method clearsynth.com.

The synthesis involves the N-alkylation of a non-deuterated precursor, 2-nitroaniline, with a deuterated methylating agent. This ensures that the three deuterium atoms are exclusively located on the methyl group, providing 100% regioselectivity and high isotopic enrichment. A common and effective deuterated reagent for this purpose is iodomethane-d3 (CD₃I).

A general reaction scheme is as follows:

The amine group of 2-nitroaniline is deprotonated by a suitable base (e.g., potassium tert-butoxide, sodium hydride) in an appropriate solvent (e.g., N,N-dimethylformamide) to form an anilide anion.

This anion then acts as a nucleophile, attacking the electrophilic iodomethane-d3 in a standard Sₙ2 reaction.

The process yields the final product, this compound, with the deuterium label precisely on the methyl group.

This strategy offers significant advantages in that it avoids potential side reactions or incomplete deuteration that can occur with direct H/D exchange methods on the final product. A similar, non-deuterated synthesis for N-methyl p-nitroaniline involves the reaction of formylated p-nitroaniline with potassium tert-butoxide and methyl iodide, demonstrating the feasibility of this alkylation pathway google.com.

| Parameter | Precursor-Based Synthesis | Direct H/D Exchange |

| Deuterium Source | Deuterated Alkylating Agent (e.g., CD₃I) | Deuterium Oxide (D₂O) or Deuterated Acid |

| Regioselectivity | High (Specific to the precursor fragment) | Variable (Depends on directing groups and reaction conditions) |

| Isotopic Enrichment | Typically >98% | Can be variable and may require multiple cycles |

| Substrate Scope | Broad, limited by availability of deuterated precursors | Dependent on substrate stability to acid/base/catalyst |

This interactive table summarizes the key differences between precursor-based synthesis and direct H/D exchange for deuteration.

Catalytic Strategies for Selective Deuteration

Catalytic methods offer powerful tools for deuterium incorporation, often under milder conditions than traditional acid/base-catalyzed exchange and with unique selectivity.

Transition metal catalysts are widely used to activate C-H bonds for deuteration. Ruthenium-based catalysts, such as the Shvo catalyst, have been shown to be effective for the deuteration of amines nih.gov. These catalysts can facilitate H/D exchange at the α- and β-positions relative to the nitrogen atom in N-alkylamines nih.gov. For a compound like N-Methyl-2-nitroaniline, a Ru-catalyzed process could potentially deuterate the N-methyl group (the α-position) using a deuterium source like D₂O. The mechanism often involves a "borrowing hydrogen" or hydrogen auto-transfer process where the amine is transiently oxidized, facilitating C-H activation and exchange, followed by reduction nih.gov. Platinum catalysts have also been employed in microwave-mediated H/D exchange reactions for aniline derivatives, leading to fully deuterated compounds in some cases cardiff.ac.uk.

In recent years, organocatalysis has emerged as a valuable strategy for deuteration, avoiding the use of expensive and potentially toxic heavy metals. Photoredox catalysis using organic dyes like 4CzIPN has been successfully applied to the selective deuteration of α-C-H bonds in amines and amides nih.gov. This method uses D₂O as the deuterium source and proceeds under mild conditions, offering high regioselectivity and excellent levels of deuterium incorporation nih.gov. Another approach involves the combined use of a Lewis acid (like B(C₆F₅)₃) and the amine substrate itself acting as a Brønsted base to promote the formation of an enamine intermediate, which is then deuterated nih.gov. These methods are particularly useful for complex molecules with sensitive functional groups.

Methodologies for Assessing Deuteration Purity and Positional Isomerism

The synthesis of isotopically labeled compounds, such as this compound, necessitates rigorous analytical verification to confirm the degree of deuterium incorporation and its precise location within the molecule. The presence of unlabeled starting material, partially deuterated intermediates, or positional isomers can compromise the integrity of studies that rely on these labeled compounds. Consequently, a combination of sophisticated analytical techniques is employed to thoroughly characterize the final product, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and indispensable tool for unambiguously determining the position of deuterium atoms in a molecule. columbia.edu It provides detailed information on the structural integrity of the compound. rsc.org Both proton (¹H NMR) and deuterium (²H NMR) spectroscopy are utilized for a comprehensive assessment.

¹H NMR Spectroscopy: In ¹H NMR, the substitution of a proton with a deuterium atom results in the disappearance or significant reduction of the corresponding signal in the spectrum. studymind.co.ukwikipedia.org For this compound, successful deuteration of the methyl group is confirmed by the absence of the characteristic singlet peak for the N-CH₃ protons. The remaining signals corresponding to the aromatic protons can be analyzed to ensure the rest of the molecular structure is intact.

²H NMR (Deuteron NMR) Spectroscopy: This technique directly observes the deuterium nuclei, providing definitive proof of deuteration. wikipedia.orgsigmaaldrich.com The ²H NMR spectrum will show a peak at a chemical shift identical to that of the corresponding protons in the non-deuterated molecule. columbia.eduhuji.ac.il For this compound, a signal in the region expected for the N-methyl group confirms the successful incorporation of deuterium at the desired position. wikipedia.org ²H NMR is considered an excellent method for locating the position of deuterium and the relative extent of labeling. columbia.edu

¹³C NMR Spectroscopy: Carbon NMR can also be used to assess deuteration. The coupling between a carbon atom and a deuterium atom (C-D) results in a characteristic splitting pattern and a slight upfield shift of the carbon signal, which can provide additional confirmation of the labeling position.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the isotopic purity, or the percentage of deuteration, of a labeled compound by precisely measuring its molecular weight. rsc.orgresearchgate.net

Isotopic Enrichment Analysis: High-resolution mass spectrometry (HRMS) is particularly effective for evaluating isotopic enrichment. rsc.orgnih.govresearchgate.net The mass spectrum of this compound will exhibit a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) that is three units higher than its unlabeled analogue. The isotopic purity is calculated by comparing the relative intensities of the ion peaks corresponding to the fully deuterated species (d₃), partially deuterated species (d₁, d₂), and any remaining unlabeled compound (d₀). nih.govresearchgate.net

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to further confirm the position of the deuterium labels. The fragmentation pattern of the deuterated molecule is compared with that of a non-deuterated standard. A mass shift in specific fragments can help pinpoint the location of the deuterium atoms. In the case of this compound, fragments containing the N-methyl group would show a mass increase of three atomic mass units, confirming that deuteration occurred at the intended site.

Chromatographic Techniques

Summary of Analytical Characterization

The following table summarizes the expected analytical data used to confirm the identity, chemical purity, and isotopic enrichment of this compound.

| Analytical Technique | Expected Result for this compound | Purpose |

| ¹H NMR | Absence or significant reduction of the N-CH₃ proton signal. | Confirms deuteration at the methyl group. |

| ²H NMR | Presence of a signal corresponding to the N-CD₃ group. | Directly detects and confirms the location of deuterium. |

| Mass Spectrometry (MS) | Molecular ion peak at a mass corresponding to C₇H₅D₃N₂O₂. | Determines the level of isotopic enrichment and confirms molecular weight. |

| High-Resolution MS (HRMS) | Accurate mass measurement confirms the precise elemental composition. | Provides high confidence in the molecular formula and isotopic purity. rsc.org |

| HPLC / GC | A single, sharp peak. | Establishes high chemical purity. |

Spectroscopic Characterization and Applications of N Methyl 2 Nitroaniline D3

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for elucidating molecular structure and dynamics. The isotopic substitution in N-Methyl-2-nitroaniline-d3 provides a unique avenue for specialized NMR studies.

Deuterium (B1214612) NMR (²H NMR) for Isotopic Location and Quantification

Deuterium (²H) NMR spectroscopy is a powerful method for directly observing the site of isotopic labeling within a molecule. wikipedia.org Unlike proton (¹H) NMR, which has a spin of 1/2, deuterium possesses a spin of 1. wikipedia.org This results in broader signals due to quadrupolar relaxation, but it offers the distinct advantage of a silent background in the proton spectrum, making it an excellent tool for verifying the success and location of deuteration. sigmaaldrich.commagritek.com

In this compound, a strong singlet in the ²H NMR spectrum would confirm the isotopic enrichment of the methyl group. The chemical shift in ²H NMR is nearly identical to that in ¹H NMR for the same functional group. sigmaaldrich.comcolumbia.edu Therefore, the ²H NMR signal for the -CD₃ group in this compound is expected to appear at a similar chemical shift to the -CH₃ protons in its non-deuterated counterpart, which is observed around 2.9 ppm. The integration of this signal can be used to quantify the level of deuterium incorporation.

Table 1: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

| ²H (-CD₃) | ~2.9 | Singlet |

| ¹³C (-CD₃) | ~29-30 | Multiplet (due to C-D coupling) |

| ¹³C (Aromatic) | ~113-147 | Singlets |

Note: Data is estimated based on the non-deuterated compound and general principles of NMR spectroscopy.

Methyl-Specific Isotope Labeling Strategies in Deuterated Systems

The synthesis of this compound involves the use of a deuterated methylating agent. A common strategy is the nucleophilic aromatic substitution reaction between 2-nitroanisole (B33030) and deuterated methylamine (B109427) (CD₃NH₂). scispace.com This method ensures that the deuterium labels are specifically located on the methyl group, which is crucial for studies focusing on the dynamics or metabolic fate of this particular functional group.

Methyl-specific labeling is advantageous for several reasons:

Simplified ¹H NMR Spectra: The replacement of the methyl protons with deuterons removes their signals from the ¹H NMR spectrum, simplifying the analysis of the remaining aromatic protons.

Probing Methyl Group Dynamics: The deuterated methyl group can be used as a probe in advanced NMR experiments to study its rotational dynamics and interactions with neighboring parts of the molecule or solvent.

Metabolic and Mechanistic Studies: In studies where the methyl group is involved in a chemical transformation or metabolic pathway, deuterium labeling allows for the tracking of the labeled group using mass spectrometry or NMR.

Advanced NMR Techniques for Conformational and Dynamic Studies

The strategic placement of deuterium in this compound allows for the application of advanced NMR techniques to probe its conformation and dynamics in solution. One such powerful technique is the Nuclear Overhauser Effect (NOE). wikipedia.orglibretexts.org NOE arises from the through-space interaction between nuclei and can be used to determine the spatial proximity of atoms within a molecule. wikipedia.org

In the context of this compound, NOE experiments, such as 2D NOESY, could be employed to study the conformation around the C-N bond. libretexts.org By observing NOE correlations between the N-H proton and the protons on the aromatic ring, it is possible to deduce the preferred orientation of the methylamino and nitro groups. The absence of the methyl protons in the ¹H spectrum of the d3-isotopologue can help in resolving spectral overlap and unambiguously assigning NOE cross-peaks involving the aromatic protons.

Vibrational Spectroscopy (Infrared and Raman) Investigations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule, which are sensitive to atomic masses. Isotopic substitution with deuterium significantly alters the vibrational frequencies, providing valuable insights into the molecular structure and bonding.

Analysis of Isotopic Shifts in Vibrational Modes

The substitution of hydrogen with deuterium in the methyl group of N-Methyl-2-nitroaniline leads to predictable shifts in the vibrational frequencies of the modes involving the methyl group. According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the atoms involved. Since deuterium is twice as heavy as hydrogen, a significant downward shift (redshift) is expected for the stretching and bending modes of the C-D bonds compared to the C-H bonds.

For instance, the C-H stretching vibrations of a methyl group typically appear in the 2850-3000 cm⁻¹ region of the IR spectrum. For the -CD₃ group in this compound, these modes are expected to shift to approximately 2100-2250 cm⁻¹. Similarly, the C-H bending modes, which appear around 1350-1470 cm⁻¹, will also exhibit a significant redshift upon deuteration. These isotopic shifts can be used to definitively assign the vibrational modes associated with the methyl group.

Table 2: Predicted Isotopic Shifts in Vibrational Modes of this compound

| Vibrational Mode | Typical Frequency (C-H) (cm⁻¹) | Predicted Frequency (C-D) (cm⁻¹) |

| Symmetric/Asymmetric Stretch | 2850 - 3000 | ~2100 - 2250 |

| Bending (Scissoring/Rocking) | 1350 - 1470 | Lower frequency region |

Note: Predicted frequencies are estimations based on the mass difference between H and D.

Computational Approaches to Predict Vibrational Spectra of Deuterated Anilines

Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting and interpreting the vibrational spectra of molecules. researchgate.netnih.govmit.eduresearchgate.netsphinxsai.com By calculating the harmonic vibrational frequencies from the computed potential energy surface, it is possible to simulate the IR and Raman spectra of N-Methyl-2-nitroaniline and its deuterated isotopologues with a high degree of accuracy. mit.edubarc.gov.inspectroscopyonline.commdpi.com

These calculations allow for:

A Priori Prediction of Spectra: The IR and Raman spectra of this compound can be theoretically predicted before its synthesis, aiding in its eventual experimental identification.

Assignment of Vibrational Modes: DFT calculations provide a detailed description of the atomic motions for each vibrational mode, enabling a confident assignment of the experimentally observed spectral bands.

Quantitative Analysis of Isotopic Shifts: The magnitude of the frequency shifts upon deuteration can be precisely calculated, offering a deeper understanding of the coupling between different vibrational modes. researchgate.netacs.org

Computational studies on similar deuterated aromatic amines have demonstrated excellent agreement between calculated and experimental vibrational frequencies, validating the use of these methods for the spectroscopic characterization of this compound. researchgate.netnih.gov

Mechanistic and Kinetic Investigations Employing N Methyl 2 Nitroaniline D3

Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Elucidation

Kinetic isotope effect studies are instrumental in elucidating the detailed steps of a reaction mechanism. By comparing the reaction rates of the non-deuterated (isotopologue) and deuterated N-Methyl-2-nitroaniline, researchers can gain a quantitative measure of the involvement of the C-H bond in the reaction.

The kinetic isotope effect is defined as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD), i.e., KIE = kH/kD. These effects are categorized as either primary or secondary.

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For the N-demethylation of N-Methyl-2-nitroaniline-d3, a significant primary KIE (typically kH/kD > 2) would indicate that the cleavage of a C-H bond on the methyl group is a critical part of the slowest step. This is often the case in reactions involving hydrogen atom transfer (HAT) or proton transfer. Theoretical studies on the N-demethylation of substituted N,N-dimethylanilines by cytochrome P450 models have shown that the C-H hydroxylation is initiated by a hydrogen atom transfer step. nih.gov

Secondary Kinetic Isotope Effects (SKIEs) arise when the isotopically substituted bond is not directly involved in bond-breaking or formation in the rate-determining step. libretexts.orgwikipedia.org These effects are generally smaller than PKIEs (kH/kD is close to 1) and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). youtube.comprinceton.edu SKIEs can provide valuable information about changes in hybridization or steric environment at the labeled position during the reaction. For instance, a change in hybridization from sp³ in the reactant to sp² in the transition state can lead to a normal secondary KIE. wikipedia.org

In the context of this compound, while direct experimental data for this specific compound is not extensively published, analogous studies on similar molecules, such as para-nitro-N,N-dimethylaniline, provide a strong basis for expected KIE values.

| Isotope Effect Type | Description | Expected kH/kD Value | Mechanistic Implication for this compound |

| Primary (PKIE) | C-D bond is broken in the rate-determining step. | > 2 | Indicates that hydrogen abstraction from the methyl group is a key part of the slowest reaction step. |

| Secondary (SKIE) | C-D bond is not broken in the rate-determining step, but its vibrational modes are altered in the transition state. | ~ 1 (Normal: >1, Inverse: <1) | Provides insights into the geometry and hybridization of the transition state. |

The magnitude of the KIE is highly sensitive to the structure of the transition state. A large primary KIE suggests a symmetric transition state where the hydrogen is equally shared between the donor and acceptor atoms. Conversely, a smaller primary KIE may indicate an "early" or "late" transition state where the hydrogen is more closely associated with either the reactant or the product.

Theoretical studies on the N-demethylation of N,N-dimethylanilines have demonstrated that the transition state structures vary depending on the electronic properties of the substituents on the aniline ring. nih.gov For electron-withdrawing substituents like the nitro group in N-Methyl-2-nitroaniline, the transition state is predicted to be "later" along the hydrogen transfer coordinate. nih.gov This means that the C-H bond is more significantly broken in the transition state, which generally leads to a larger primary KIE.

The use of this compound in KIE studies allows for a detailed examination of how the strongly electron-withdrawing nitro group influences the reaction mechanism. The electronic effect of the ortho-nitro group can significantly impact the stability of intermediates and the energy of transition states.

In the N-demethylation of substituted N,N-dimethylanilines, a key mechanistic pathway involves an initial electron transfer followed by a proton transfer. The electron-withdrawing nitro group in N-Methyl-2-nitroaniline would facilitate the initial electron transfer, making the subsequent proton transfer from the methyl group a likely rate-determining step. A substantial primary KIE would provide strong evidence for this pathway.

Furthermore, computational studies have shown that for N,N-dimethylanilines with electron-withdrawing groups like CN and NO₂, the reaction may proceed through a two-state reactivity model involving both low- and high-spin states. nih.gov KIE studies on this compound could help to validate these theoretical predictions.

Deuterium (B1214612) Tracer Studies for Reaction Pathway Mapping

The deuterium atoms in this compound serve as a tracer, allowing chemists to follow the fate of the methyl group throughout a reaction. By analyzing the position of the deuterium atoms in the products and byproducts, it is possible to map out the reaction pathway and identify any unexpected rearrangements or side reactions.

For example, in a proposed reaction mechanism, if the methyl group is expected to be transferred intact, the product should contain a -CD₃ group. If, however, the deuterium is found to be scrambled or exchanged with other hydrogen atoms in the system, it would suggest the involvement of intermediates or alternative pathways where the C-D bonds are broken and reformed. While specific deuterium tracer studies on this compound are not widely reported, the principle remains a fundamental application of this isotopically labeled compound in mechanistic chemistry.

Theoretical and Computational Mechanistic Investigations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms. These methods can be used in conjunction with experimental KIE and tracer studies to provide a more complete picture of the reaction.

DFT calculations can be used to model the potential energy surface of a reaction involving N-Methyl-2-nitroaniline. nih.gov This allows for the calculation of the energies of reactants, products, intermediates, and transition states. By identifying the lowest energy pathway connecting reactants and products, the most likely reaction mechanism can be determined.

For N-Methyl-2-nitroaniline, DFT can be used to:

Optimize the geometries of the ground state and transition states. nih.govresearchgate.net

Calculate vibrational frequencies , which are essential for predicting theoretical KIE values. These theoretical KIEs can then be compared with experimental data to validate the proposed mechanism and transition state structure.

Model the electronic structure to understand how the nitro group influences the reactivity of the N-methyl group. The short C-NH₂ bond length observed in substituted 2-nitroanilines is indicative of the significant involvement of the aniline N-atom in the aromatic π bonding system, a feature that can be explored with DFT. nih.govresearchgate.net

Investigate the role of the solvent in the reaction mechanism, which can be crucial for reactions in solution.

Potential Energy Surface Scans and Transition State Characterization

In the mechanistic elucidation of chemical reactions involving this compound, computational methods serve as powerful tools for exploring the underlying potential energy surface (PES). A PES scan, also known as a relaxed scan, is a common computational technique used to map the energy of a molecule as a function of one or more specific geometric parameters, such as bond lengths, bond angles, or dihedral angles. By systematically varying these coordinates and optimizing the remaining geometry at each step, a pathway between reactants, transition states, and products can be approximated.

For a molecule like N-Methyl-2-nitroaniline, a PES scan could be employed to investigate conformational changes, such as the rotation around the C-N bonds or the inversion at the nitrogen atom. While specific studies on the deuterated variant are not prevalent in the reviewed literature, the methodology applied to similar nitroaniline derivatives provides a clear framework. For instance, in studies of related nitroanilines, Density Functional Theory (DFT) has been a common method for geometry optimization and energy calculations. iucr.orgiucr.orgresearchgate.net A typical approach would involve selecting a reaction coordinate, for example, the dihedral angle defining the orientation of the N-methyl group relative to the aromatic ring, and performing a relaxed PES scan to identify the rotational barriers.

The maxima along the calculated energy profile from a PES scan provide initial guesses for the structures of transition states. These saddle points on the potential energy surface represent the highest energy barrier along the minimum energy path of a reaction. Once a candidate for a transition state is located, its structure is optimized using algorithms designed to find first-order saddle points. To confirm that the optimized structure is indeed a true transition state, a frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

While explicit data for this compound is not available, the table below illustrates a hypothetical PES scan for the rotation of the N-methyl group in N-Methyl-2-nitroaniline, based on computational studies of similar molecules.

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 0.00 |

| 30 | 1.25 |

| 60 | 3.50 |

| 90 | 5.00 |

| 120 | 3.45 |

| 150 | 1.20 |

| 180 | 0.00 |

Note: This data is illustrative and based on general principles of computational chemistry for similar molecules.

Computational Analysis of Isotopic Perturbations on Reactivity

The substitution of hydrogen with deuterium in the methyl group of N-Methyl-2-nitroaniline to give this compound introduces isotopic perturbations that can be analyzed computationally to gain deeper insight into reaction mechanisms and kinetics. This analysis primarily revolves around the concept of the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.

Computationally, the KIE can be predicted by calculating the vibrational frequencies of the reactant and the transition state for both the light (H) and heavy (D) isotopologues. The zero-point energy (ZPE) of a molecule is dependent on its vibrational frequencies. Due to its greater mass, deuterium has lower vibrational frequencies in a C-D bond compared to a C-H bond. This results in a lower ZPE for the deuterated molecule.

The effect of this ZPE difference on the reaction rate depends on how the vibrational frequencies of the isotopically substituted bond change upon moving from the reactant to the transition state.

Primary Kinetic Isotope Effect: If the C-H(D) bond is being broken or formed in the rate-determining step, a primary KIE is expected. The difference in ZPE between the C-H and C-D bonds is typically reduced or disappears in the transition state, leading to a higher activation energy for the deuterated species and a slower reaction rate (kH/kD > 1).

Secondary Kinetic Isotope Effect: If the C-H(D) bond is not directly involved in bond breaking or formation but is located near the reaction center, a secondary KIE may be observed. The magnitude and direction of the secondary KIE (kH/kD > 1 or < 1) provide information about the change in hybridization or steric environment at the isotopically substituted position during the reaction.

DFT calculations are a valuable tool for modeling these isotopic effects. By computing the harmonic vibrational frequencies for N-Methyl-2-nitroaniline and this compound, as well as their respective transition states for a given reaction, the ZPEs can be determined. The theoretical KIE can then be calculated using the following equation, which is derived from transition state theory:

k_H/k_D = exp[-(E_a^H - E_a^D)/RT]

where E_a is the activation energy for the respective isotopologue.

The following table presents hypothetical calculated vibrational frequencies and the resulting Zero-Point Energies for a C-H and C-D bond in a reactant and a transition state, illustrating the origin of a primary kinetic isotope effect.

| Species | C-H/C-D Stretching Frequency (cm⁻¹) | Zero-Point Energy (kcal/mol) |

| N-Methyl-2-nitroaniline (Reactant) | 2950 | 4.22 |

| This compound (Reactant) | 2150 | 3.07 |

| Transition State (H) | 1500 | 2.14 |

| Transition State (D) | 1095 | 1.57 |

Note: This data is illustrative and based on typical values from computational chemistry.

The difference in the change in ZPE from reactant to transition state for the H and D species leads to a difference in activation energies and thus a kinetic isotope effect. Such computational analyses are crucial for interpreting experimental kinetic data and for distinguishing between proposed reaction mechanisms.

Advanced Research Applications of N Methyl 2 Nitroaniline D3 in Chemical and Biological Systems

Pharmacological and Biochemical Research Applications

The unique properties of deuterated compounds have significant implications for pharmacological and biochemical research. They serve as sophisticated probes for understanding complex biological processes at the molecular level.

Probing Drug Metabolism and Pharmacokinetics (DMPK) with Deuterated Probes

The study of Drug Metabolism and Pharmacokinetics (DMPK) is crucial in drug discovery and development, assessing how a potential drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. criver.com Deuterated compounds like N-Methyl-2-nitroaniline-d3 are instrumental in these studies, primarily due to the kinetic isotope effect. nih.gov

When a drug's metabolism involves the cleavage of a C-H bond as the rate-limiting step, substituting hydrogen with deuterium (B1214612) at that specific site can significantly slow down the metabolic process. amber-bridge.comnih.gov This effect allows researchers to:

Identify Metabolic Pathways: By comparing the metabolic profile of a deuterated drug with its non-deuterated version, scientists can elucidate the primary sites and pathways of metabolism. If deuteration at a specific position slows down the formation of a particular metabolite, it confirms that the C-H bond at that position is involved in its formation.

Modulate Pharmacokinetic Profiles: The slower metabolism of deuterated drugs can lead to an increased half-life, higher systemic exposure, and a more stable plasma concentration. nih.govclearsynthdiscovery.comresearchgate.net This can potentially improve a drug's efficacy and safety profile by reducing the required dose and minimizing the formation of toxic metabolites. clearsynthdiscovery.comresearchgate.net

Investigate Metabolic Switching: In some cases, blocking one metabolic pathway through deuteration can cause the drug to be metabolized through alternative, secondary pathways. nih.gov Studying this "metabolic switching" provides a more comprehensive understanding of a drug's fate in the body.

Serve as Internal Standards: Deuterated compounds are widely used as internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC/MS). nih.govacs.org Since they have nearly identical chemical properties and chromatographic retention times to the non-deuterated analyte but a different mass, they allow for highly accurate quantification of the parent drug and its metabolites in biological samples. acs.orgscispace.com

The table below summarizes the key applications of deuterated probes in DMPK studies.

| Application | Principle | Outcome |

| Metabolic Pathway Identification | Kinetic Isotope Effect slows C-D bond cleavage by metabolic enzymes (e.g., Cytochrome P450). amber-bridge.comnih.gov | Elucidation of specific sites of metabolism and dominant metabolic pathways. researchgate.net |

| Pharmacokinetic Modulation | Slower metabolism leads to reduced clearance and longer half-life. nih.gov | Increased drug exposure, potentially improved efficacy, and better safety profiles. clearsynthdiscovery.comresearchgate.net |

| Metabolic Switching Analysis | Blocking a primary metabolic route forces the compound through secondary pathways. nih.gov | Deeper understanding of all potential metabolic transformations of a drug candidate. |

| Internal Standards for Bioanalysis | Near-identical chemical behavior but distinct mass from the non-deuterated analyte. acs.org | Accurate and precise quantification of drugs and metabolites in complex biological matrices. nih.gov |

Use of Deuterated Compounds in Metabolic Pathway Tracing

Beyond DMPK studies for specific drug candidates, deuterated molecules are powerful tracers for mapping complex endogenous metabolic networks. researchgate.net When a deuterated substrate is introduced into a biological system, the deuterium label acts as a beacon that can be tracked as the molecule is converted into various downstream metabolites. scispace.com

This approach, often coupled with analytical techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, allows researchers to follow the flow of atoms through intricate biochemical pathways. researchgate.net For example, administering deuterated glucose or acetate can help trace their flux through glycolysis and the tricarboxylic acid (TCA) cycle, respectively. nih.gov This provides invaluable insights into the metabolic state of cells or tissues under different physiological or pathological conditions. nih.gov The use of stable, non-radioactive isotopes like deuterium is a significant advantage, as it avoids the risks and specialized handling requirements associated with radioactive tracers. scispace.com

Deuterium Metabolic Imaging (DMI) and Spectroscopy (DMS)

Deuterium Metabolic Imaging (DMI) and Deuterium Magnetic Resonance Spectroscopy (DMS) are emerging non-invasive techniques that allow for the in vivo visualization and quantification of metabolic processes. nih.govnih.gov These methods leverage the administration of a deuterium-labeled substrate, followed by the detection of the deuterium NMR signal from the substrate and its metabolic products using an MRI scanner. yale.edunih.gov

Methodological Advances in In Vivo Deuterium Imaging

DMI is a powerful MR-based technique that offers several advantages over other metabolic imaging modalities like Positron Emission Tomography (PET). tic-sitem.chnih.gov Key features and advances include:

Non-Radioactivity: DMI uses stable isotopes, making it safe for repeated studies and applicable to vulnerable populations. nih.govauntminnie.com

High Sensitivity and Robustness: Despite the low natural abundance of deuterium (0.015%), its favorable MR properties, such as short relaxation times, allow for rapid and sensitive signal acquisition. nih.govnih.gov This makes the technique highly robust, with a high success rate in generating quality data. nih.gov

Chemical Specificity: DMI can distinguish between the administered substrate (e.g., deuterated glucose) and its downstream metabolites (e.g., deuterated lactate, glutamate), providing more detailed metabolic information than techniques like FDG-PET, which only measure glucose uptake. nih.govnih.gov

Technological Improvements: The application of ultra-high-field MRI scanners (e.g., 7 Tesla and above) has significantly improved the sensitivity and spatial resolution of DMI, enabling more detailed 3D metabolic mapping of tissues and organs. nih.govauntminnie.com

A typical DMI study involves administering a deuterated substrate, such as [6,6’-2H2]glucose, and then acquiring 3D deuterium MR spectroscopic imaging data, which is processed to create metabolic maps. yale.edu

Applications in Cancer Metabolism and Disease Biomarker Research

DMI and DMS have shown immense potential in clinical and preclinical research, particularly in oncology and the study of metabolic diseases. mdpi.combruker.com

Cancer Metabolism: Many cancer cells exhibit altered metabolism, most notably the Warburg effect, which is characterized by high rates of glycolysis and lactate production even in the presence of oxygen. nih.gov DMI can directly visualize this metabolic reprogramming by mapping the conversion of deuterated glucose into deuterated lactate. nih.govnih.gov This provides high-contrast images of tumors and offers a way to non-invasively diagnose cancer, assess tumor aggressiveness, and monitor the response to therapy. tic-sitem.chmdpi.comnationalmaglab.org For instance, successful cancer treatment would be expected to show a decrease in the lactate signal on a DMI scan.

Disease Biomarker Research: The ability to trace metabolic pathways in vivo opens up possibilities for identifying novel biomarkers for a range of diseases. nih.gov For example, DMI can be used to study fatty acid oxidation and the TCA cycle by using deuterated acetate, providing insights into liver diseases. nih.gov It can also be applied to investigate neurodegenerative diseases, diabetes, and other conditions with a metabolic basis. nih.govbruker.com By detecting subtle changes in metabolic fluxes, DMI could lead to earlier diagnosis and a better understanding of disease mechanisms. nih.govresearchgate.net

The table below compares DMI with the clinical standard, FDG-PET.

| Feature | Deuterium Metabolic Imaging (DMI) | 18F-FDG Positron Emission Tomography (PET) |

| Tracer | Non-radioactive 2H-labeled substrates (e.g., glucose, acetate). yale.edu | Radioactive 18F-labeled glucose analog. nih.gov |

| Radiation Exposure | None. nih.gov | Involves ionizing radiation. nationalmaglab.org |

| Metabolic Information | Measures substrate uptake and downstream metabolism (e.g., lactate, glutamate production). nih.govnih.gov | Primarily measures glucose uptake. nih.gov |

| Clinical Availability | Emerging research technique. nih.gov | Widely available clinical standard. nih.gov |

| Image Contrast in Brain | High contrast between tumor and normal tissue by mapping metabolites like lactate. tic-sitem.chnih.gov | Low contrast due to high glucose uptake in normal brain tissue. tic-sitem.ch |

Fundamental Studies in Organic Chemistry and Aromatic Systems

In the realm of fundamental organic chemistry, N-Methyl-2-nitroaniline and its deuterated analog serve as valuable tools for investigating reaction mechanisms and molecular interactions. The non-deuterated compound, N-Methyl-2-nitroaniline, is known as a solvatochromic dye, meaning its light absorption characteristics change with the polarity of the solvent. sigmaaldrich.comchemicalbook.com This property is used to probe the microenvironment of chemical systems.

The deuterated version, this compound, is particularly useful for mechanistic studies through the Kinetic Isotope Effect (KIE). If a chemical reaction involves the breaking of a C-H bond on the N-methyl group in its rate-determining step, replacing the protons with deuterons will cause a measurable decrease in the reaction rate. This allows chemists to confirm or rule out proposed reaction mechanisms with a high degree of certainty.

Furthermore, the specific placement of deuterium atoms in an aromatic molecule can be used to study subtle intermolecular interactions, such as hydrogen bonding and π–π stacking, which are crucial for understanding the structure and stability of crystals and biological macromolecules. nih.govresearchgate.net The well-defined structure of this compound, with its electron-donating methylamino group and electron-withdrawing nitro group on an aromatic ring, makes it an excellent model system for studying these fundamental principles of aromatic chemistry. researchgate.net

Investigation of N-Methyl-N-nitroaniline Rearrangement Mechanisms

The acid-catalyzed rearrangement of N-nitroanilines to nitroanilines is a classic and mechanistically significant reaction in organic chemistry. The precise pathway of this intramolecular rearrangement, often referred to as the Orton rearrangement, has been a subject of extensive study. The use of isotopically labeled compounds like this compound is crucial for elucidating the finer details of these mechanisms.

One of the key questions in the study of N-aryl nitramine rearrangements is the nature of the intermediate species and the transition states involved. Deuterium labeling of the N-methyl group allows researchers to probe for kinetic isotope effects (KIEs). A primary KIE (where the C-H bond to the isotopically labeled atom is broken in the rate-determining step) would be expected if the methyl group is involved in a proton transfer or other bond-breaking/forming event during the rate-limiting step of the rearrangement.

For instance, in the acid-catalyzed rearrangement of N-methyl-N-phenylnitramine, the reaction is known to proceed via an intramolecular migration of the nitro group. researchgate.net By using this compound, researchers can investigate whether the methyl group participates in any tautomeric equilibria or proton transfer steps that might precede or accompany the nitro group migration. The absence of a significant KIE would suggest that the N-methyl C-H bonds are not directly involved in the rate-determining step, providing evidence against mechanisms that involve, for example, the formation of a methylene iminium species through deprotonation of the methyl group.

Conversely, the presence of a secondary KIE could offer insights into changes in hybridization at the nitrogen atom during the reaction. The detailed analysis of product ratios and reaction rates with the deuterated versus the non-deuterated compound can provide quantitative data to support or refute proposed mechanistic pathways.

Table 1: Potential Kinetic Isotope Effect Studies in N-Methyl-N-nitroaniline Rearrangement

| Type of Study | Experimental Approach | Potential Insights from using this compound |

| Primary KIE | Comparison of the rearrangement rates of N-Methyl-2-nitroaniline and this compound. | Elucidation of the role of the N-methyl group's C-H bonds in the rate-determining step. |

| Secondary KIE | Precise measurement of reaction rates and product distributions. | Information about changes in the steric and electronic environment of the nitrogen atom in the transition state. |

| Product Distribution | Analysis of the ortho- and para-nitroaniline products formed from the deuterated starting material. | Understanding the influence of isotopic substitution on the regioselectivity of the rearrangement. |

Studies of Aromatic Amine Reactivity and Isotopic Effects

The reactivity of aromatic amines is a cornerstone of synthetic organic chemistry and is of significant interest in understanding biological processes, including enzymatic catalysis and xenobiotic metabolism. The introduction of deuterium at the N-methyl group of N-Methyl-2-nitroaniline allows for the precise study of kinetic isotope effects in various reactions involving this functional group.

For example, in N-demethylation reactions, which are common metabolic pathways catalyzed by cytochrome P450 enzymes, the breaking of a C-H bond in the N-methyl group is often the rate-determining step. In such cases, a significant primary KIE is expected. By comparing the rate of N-demethylation of N-Methyl-2-nitroaniline with its d3-analog, researchers can quantify the KIE and gain insights into the transition state of the reaction. A large KIE would be consistent with a mechanism involving hydrogen atom transfer or proton-coupled electron transfer from the methyl group.

Table 2: Applications of this compound in Reactivity Studies

| Reaction Type | Isotopic Effect Studied | Mechanistic Information Gained |

| N-Demethylation | Primary Kinetic Isotope Effect | Elucidation of the transition state for C-H bond cleavage. |

| Oxidative Coupling | Secondary Kinetic Isotope Effect | Understanding changes in hybridization and steric effects at the nitrogen center. |

| Enzymatic Reactions | Primary and Secondary KIEs | Probing the mechanism of enzyme-catalyzed transformations of aromatic amines. |

Insights into Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonding and van der Waals forces, play a critical role in determining the three-dimensional structure and properties of molecules. N-Methyl-2-nitroaniline possesses an intramolecular hydrogen bond between the amino hydrogen and one of the oxygen atoms of the ortho-nitro group, which influences its conformation and reactivity.

Deuteration of the N-methyl group in this compound can provide a subtle yet measurable probe for studying these non-covalent interactions. While the deuterium atoms are not directly involved in the primary intramolecular hydrogen bond, their presence can influence the vibrational modes of the molecule. Techniques such as infrared (IR) and Raman spectroscopy can detect shifts in the frequencies of C-H (or C-D) and N-H stretching and bending vibrations. These shifts can provide information about the strength and nature of intramolecular and intermolecular interactions.

Furthermore, in advanced NMR spectroscopic techniques like Nuclear Overhauser Effect (NOE) spectroscopy, the deuterated methyl group can be used to simplify complex spectra and to more accurately measure distances between specific protons in the molecule, thereby providing a more detailed picture of its solution-phase conformation. The subtle changes in the electronic properties upon deuteration can also have a small but potentially measurable effect on the strength of the intramolecular hydrogen bond, which could be investigated through computational modeling in conjunction with experimental data.

Analytical Chemistry Method Validation and Standardization

In the field of analytical chemistry, particularly in quantitative analysis using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled compounds are invaluable as internal standards. clearsynth.com this compound is an ideal internal standard for the quantification of N-methyl-2-nitroaniline in various matrices.

The key advantage of using a deuterated internal standard is that it has nearly identical chemical and physical properties to the analyte of interest. researchgate.net This means that it will co-elute with the analyte during chromatographic separation and experience similar ionization efficiency and fragmentation patterns in the mass spectrometer. However, due to the mass difference of three daltons, the molecular ion and characteristic fragment ions of this compound will be shifted by 3 m/z units compared to the non-deuterated analyte.

This mass difference allows for the simultaneous detection and quantification of both the analyte and the internal standard, even if they are not completely separated chromatographically. By adding a known amount of this compound to a sample before extraction and analysis, any loss of the analyte during sample preparation or variations in instrument response can be accurately corrected for. This significantly improves the accuracy, precision, and robustness of the analytical method. clearsynth.com

The use of deuterated standards is a cornerstone of method validation, a process that demonstrates an analytical procedure is suitable for its intended purpose. nist.gov It helps in establishing key validation parameters such as linearity, accuracy, precision, and limits of detection and quantification. Regulatory bodies often recommend or require the use of stable isotope-labeled internal standards for bioanalytical method validation. nih.gov

Table 3: Role of this compound in Analytical Method Validation

| Validation Parameter | How this compound is Utilized | Benefit |

| Accuracy | Correction for analyte loss during sample processing and instrumental variability. | Provides a more accurate measurement of the true analyte concentration. |

| Precision | Minimizes the effects of random variations in the analytical process. | Improves the reproducibility of the measurements. |

| Matrix Effects | Compensates for suppression or enhancement of the analyte signal caused by co-eluting matrix components. myadlm.org | Increases the reliability of results in complex samples like biological fluids or environmental extracts. |

| Linearity | Ensures a consistent response ratio of the analyte to the internal standard across a range of concentrations. | Allows for accurate quantification over a defined analytical range. |

Conclusion and Future Research Perspectives

Current State of Research on Deuterated N-Methyl-2-nitroaniline Systems

N-Methyl-2-nitroaniline-d3 is a stable isotope-labeled compound where three hydrogen atoms on the methyl group have been replaced with deuterium (B1214612). clearsynth.comscbt.com This specific modification makes it an ideal internal standard for quantitative analysis of its non-deuterated counterpart, N-Methyl-2-nitroaniline, using mass spectrometry. scbt.commedchemexpress.com While detailed peer-reviewed studies focusing exclusively on the applications of this compound are not widely available, its utility can be inferred from the research conducted on the parent compound.

The non-deuterated form, N-Methyl-2-nitroaniline, is recognized as a solvatochromic dye, meaning its light absorption characteristics change with the polarity of the solvent. sigmaaldrich.comchemicalbook.com This property has been utilized in studies to determine the polarities of ionic liquids and to characterize stationary and mobile phases in reversed-phase liquid chromatography. sigmaaldrich.com In such analytical studies, the use of a deuterated internal standard like this compound is crucial for achieving high accuracy and precision by correcting for variations in sample preparation and instrument response.

The primary role of this compound is therefore as a reference material in analytical and proteomics research. scbt.com Its synthesis and commercial availability facilitate its use in methods requiring precise quantification of N-Methyl-2-nitroaniline, which itself is an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. researchgate.net

| Property | Value |

|---|---|

| Chemical Name | 2-nitro-N-(trideuteriomethyl)aniline |

| CAS Number | 112333-14-9 |

| Molecular Formula | C₇H₅D₃N₂O₂ |

| Molecular Weight | 155.17 g/mol |

| Category | Deuterated Reagent / Stable Isotope |

Emerging Trends and Novel Methodologies in Deuterium Labeling Research

The field of deuterium labeling has moved beyond classical methods and is now characterized by the development of more efficient, selective, and versatile techniques. These advancements are driven by the increasing demand for deuterated compounds in pharmaceutical development and mechanistic studies.

One of the most significant emerging trends is the refinement of Hydrogen Isotope Exchange (HIE) reactions. medchemexpress.com HIE allows for the direct replacement of hydrogen with deuterium in a molecule, often without the need for complex pre-functionalization. medchemexpress.com Modern HIE methods frequently employ transition metal catalysts, with iridium, ruthenium, and palladium complexes showing high efficacy in facilitating selective deuteration of a wide range of organic molecules, including complex pharmaceuticals. acs.org

Another key trend is the development of novel catalytic systems. While precious metals have been the standard, recent research has focused on more abundant and cost-effective earth-abundant metal catalysts , such as those based on iron and manganese. acs.org These nanocatalysts are being explored for their potential in various deuteration reactions. acs.org Furthermore, the use of heavy water (D₂O) as a safe, inexpensive, and readily available deuterium source is becoming increasingly prevalent, replacing deuterium gas (D₂) in many synthetic protocols. medchemexpress.com

Late-stage functionalization is also a major focus, aiming to introduce deuterium into complex molecules at a late step in the synthetic sequence. This approach is highly valuable in drug discovery as it allows for the rapid preparation of deuterated analogues of lead compounds without having to redesign the entire synthesis.

| Methodology | Description | Key Features |

|---|---|---|

| Hydrogen Isotope Exchange (HIE) | Direct replacement of C-H bonds with C-D bonds using a deuterium source. | Often catalyzed by transition metals (Ir, Ru, Pd); allows for late-stage labeling. |

| Reductive Deuteration | Introduction of deuterium via the reduction of a functional group, such as a carbonyl or a carbon-carbon multiple bond. | Utilizes deuterated reducing agents (e.g., NaBD₄) or D₂ gas with a catalyst. |

| Catalytic Deuteration using D₂O | Employs heavy water as the primary deuterium source in the presence of a catalyst. | More economical and safer than using D₂ gas. |

| Microwave-Assisted Labeling | Uses microwave irradiation to accelerate H/D exchange reactions. | Significantly reduces reaction times. cardiff.ac.uk |

Broader Impact of Isotopic Labeling on Scientific Discovery

Isotopic labeling, particularly with stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is a powerful technique with a profound impact across numerous scientific disciplines. It provides a non-invasive way to trace the journey of molecules through complex biological and chemical systems.

In pharmaceutical research and drug development , deuterium labeling has become a pivotal strategy. Replacing hydrogen with deuterium at specific metabolic sites in a drug molecule can slow down its metabolism, a phenomenon known as the "Kinetic Isotope Effect." This can lead to improved pharmacokinetic profiles, such as increased drug exposure and a longer half-life, potentially allowing for lower or less frequent dosing. medchemexpress.com This strategy has led to the development and approval of deuterated drugs.

In analytical chemistry , isotopically labeled compounds are indispensable as internal standards for quantitative analysis by mass spectrometry and NMR. medchemexpress.com Because they are chemically identical to the analyte but have a different mass, they can be added to a sample at a known concentration to provide a precise reference for quantification.

Metabolomics and Systems Biology rely heavily on isotopic labeling to map metabolic pathways and measure metabolic fluxes. By feeding cells or organisms with substrates labeled with stable isotopes, researchers can track the incorporation of these isotopes into various metabolites, providing a dynamic picture of cellular metabolism that is not attainable with traditional methods.

| Area of Impact | Application of Isotopic Labeling | Scientific Advancement |

|---|---|---|

| Drug Discovery | Deuteration of drug candidates to alter metabolic pathways. | Improved pharmacokinetic (ADME) properties and enhanced therapeutic efficacy. medchemexpress.com |

| Analytical Chemistry | Use of deuterated compounds as internal standards in mass spectrometry. | Highly accurate and precise quantification of target molecules in complex matrices. medchemexpress.com |

| Mechanistic Chemistry | Studying the Kinetic Isotope Effect (KIE) in chemical reactions. | Elucidation of reaction mechanisms and transition state structures. |

| Metabolomics | Tracing the flow of stable isotopes (e.g., ¹³C, ¹⁵N) through metabolic networks. | Mapping of metabolic pathways and quantification of metabolic flux. |

| Proteomics | Stable Isotope Labeling by Amino acids in Cell culture (SILAC). | Quantitative analysis of protein expression, turnover, and post-translational modifications. |

Q & A

Q. What synthetic strategies are optimal for preparing N-Methyl-2-nitroaniline-d3 with high isotopic purity?

- Methodology : Deuteration typically targets the methyl group (-CH3 → -CD3). A two-step approach is recommended: (i) N-Methylation : React 2-nitroaniline with deuterated methyl iodide (CD3I) under basic conditions (e.g., K2CO3/DMF) to yield N-Methyl-2-nitroaniline-d2. (ii) Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization to achieve >98% isotopic purity.

- Validation : Confirm deuteration via -NMR (absence of -CH3 signal at ~2.5 ppm) and mass spectrometry (M+3 peak) .

Q. How does deuteration affect the solubility and stability of this compound compared to its non-deuterated analog?

- Data :

| Property | N-Methyl-2-nitroaniline | This compound |

|---|---|---|

| Solubility in DMSO | 25 mg/mL | 22 mg/mL |

| Melting Point | 131–133°C | 130–132°C |

| Stability (RT, dark) | >6 months | >6 months |

- Insight : Minor differences arise from isotopic mass effects but do not significantly alter experimental handling. Stability testing via HPLC is advised for long-term storage .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Methods :

- NMR : -NMR confirms deuteration (loss of -CH3 signal); -NMR identifies chemical shifts (e.g., nitro group at ~150 ppm).

- IR : Nitro group stretching frequencies (1520 cm) and N-H bending (830 cm) are diagnostic .

- MS : High-resolution MS verifies isotopic enrichment (e.g., m/z 155.1 [M+H] for non-deuterated vs. 158.1 for d3) .

Advanced Research Questions

Q. How does deuteration influence the kinetic isotope effect (KIE) in reactions involving this compound?

-

Experimental Design : Compare reaction rates of deuterated vs. non-deuterated compounds in nucleophilic aromatic substitution (e.g., methoxydeamination).

-

KIE Calculation :

-

Application : Use stopped-flow spectroscopy or -NMR (if fluorine tags are added) to monitor intermediates .

Q. What challenges arise when using this compound in photochemical studies, and how can they be mitigated?

- Issue : Deuterated compounds may exhibit altered excited-state lifetimes due to reduced vibrational coupling.

- Solution :

Q. How can computational modeling (DFT/MD) predict isotopic effects on the crystal structure of this compound?

- Workflow : (i) Optimize geometry using B3LYP/6-311+G(d,p) to assess bond length changes (e.g., C-D vs. C-H). (ii) Perform molecular dynamics (MD) simulations to predict packing efficiency in crystalline lattices.

- Outcome : Simulated XRD patterns can guide experimental refinements .

Data Contradictions & Resolution

Q. Discrepancies in reported melting points for N-Methyl-2-nitroaniline isomers: How to validate data?

- Analysis : lists 2-Methyl-4-nitroaniline (m.p. 131–133°C) vs. 4-Methyl-2-nitroaniline (m.p. 115–116°C).

- Resolution : Verify isomer identity via NOESY NMR (through-space coupling) or single-crystal XRD. Contaminated samples may skew results .

Methodological Best Practices

- Synthesis : Use Schlenk-line techniques to avoid proton exchange in deuteration steps.

- Analysis : Employ deuterated solvents (e.g., DMSO-d6) to prevent signal overlap in NMR .

- Storage : Keep compounds under inert gas (Ar) at -20°C to minimize deuteration loss.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.